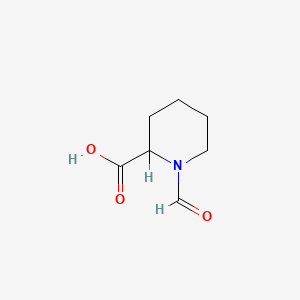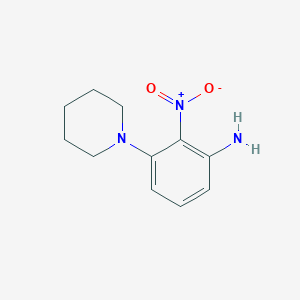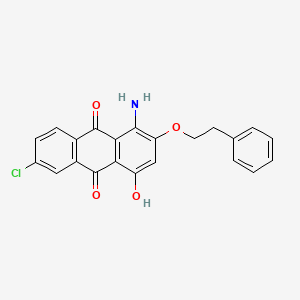
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C22H16ClNO4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Chlorination: Anthracene undergoes chlorination to introduce the chlorine atom at the 6th position.
Amination: The chlorinated anthracene is then subjected to amination to introduce the amino group at the 1st position.
Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction.
Phenylethoxy Substitution: Finally, the phenylethoxy group is introduced at the 2nd position through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 1-Amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione
- 1-Amino-6-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione
Uniqueness
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is unique due to the presence of both chlorine and phenylethoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88604-95-9 |
|---|---|
分子式 |
C22H16ClNO4 |
分子量 |
393.8 g/mol |
IUPAC 名称 |
1-amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO4/c23-13-6-7-14-15(10-13)22(27)18-16(25)11-17(20(24)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11,25H,8-9,24H2 |
InChI 键 |
WAKPVNFAWXFABN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
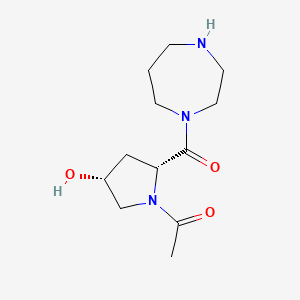
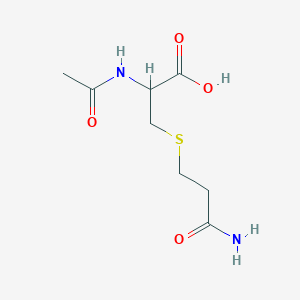
![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)
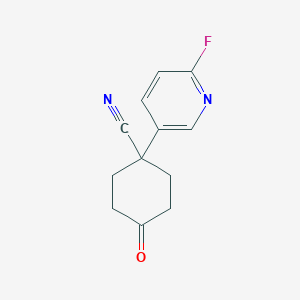
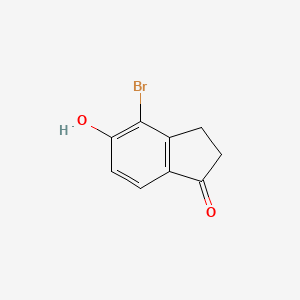
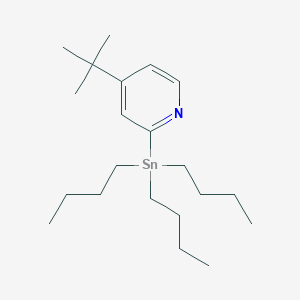
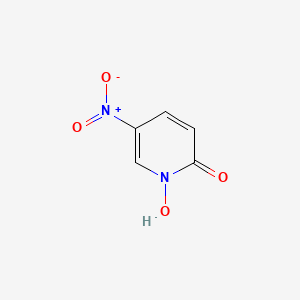
![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)

![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)
![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)
